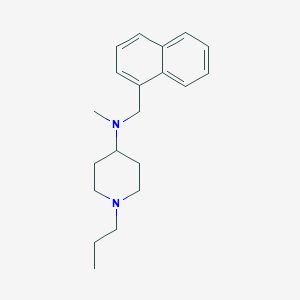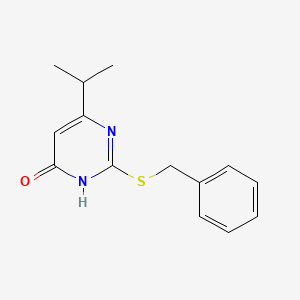![molecular formula C16H24N2O2 B6057433 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, also known as PEP-005, is a natural compound found in the resin of the Australian tree Eremophila mitchellii. PEP-005 has been studied for its potential therapeutic applications in various diseases, including cancer and skin disorders.
Mechanism of Action
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone acts on the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone activates PKC, leading to downstream signaling events that ultimately induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of the PKC pathway, inhibition of the proteasome pathway, and induction of oxidative stress. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
Advantages and Limitations for Lab Experiments
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has several advantages for lab experiments, including its natural origin, high purity, and well-characterized mechanism of action. However, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. Future studies could focus on optimizing the synthesis and formulation of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone for clinical use, as well as investigating its potential applications in other diseases beyond cancer and skin disorders. Additionally, studies could investigate the potential synergistic effects of 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone with other cancer therapies.
Synthesis Methods
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone can be synthesized from the resin of Eremophila mitchellii through a series of extraction and purification steps. The extracted resin is first subjected to solvent extraction, followed by chromatographic separation to isolate the 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone compound.
Scientific Research Applications
4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential treatment for skin disorders such as psoriasis and eczema.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-4-(propan-2-ylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)17-14-10-16(19)18(11-14)9-8-13-4-6-15(20-3)7-5-13/h4-7,12,14,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPZRECWPURJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-(1-(3-phenylpropyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6057390.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)
![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6057439.png)
![4-(2,2-dimethylpropyl)-3-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-2-piperazinone](/img/structure/B6057440.png)
![3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
